Ethyl p-Aminobenzoate-N-D-mannose Ethyl p-Aminobenzoate-N-D-mannose
Brand Name: Vulcanchem
CAS No.:
VCID: VC18872138
InChI: InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12-,13-,14+/m1/s1
SMILES:
Molecular Formula: C15H21NO7
Molecular Weight: 327.33 g/mol

Ethyl p-Aminobenzoate-N-D-mannose

CAS No.:

Cat. No.: VC18872138

Molecular Formula: C15H21NO7

Molecular Weight: 327.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl p-Aminobenzoate-N-D-mannose -

Specification

Molecular Formula C15H21NO7
Molecular Weight 327.33 g/mol
IUPAC Name ethyl 4-[[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate
Standard InChI InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12-,13-,14+/m1/s1
Standard InChI Key FREAPVFREJJKCA-HTGUOZFMSA-N
Isomeric SMILES CCOC(=O)C1=CC=C(C=C1)N[C@@H]2[C@@H]([C@@H]([C@@H](C(O2)CO)O)O)O
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Ethyl p-Aminobenzoate-N-D-mannose is systematically named as the N-linked glycoside derivative of ethyl 4-aminobenzoate (benzocaine) and D-mannose. The compound’s structure comprises a benzocaine moiety—a para-aminobenzoic acid ester—covalently bonded via an N-glycosidic linkage to the anomeric carbon of D-mannose. This conjugation alters both the physicochemical and pharmacological properties of the parent molecules, as evidenced by its increased molecular weight (327.33 g/mol vs. 165.19 g/mol for benzocaine) and altered solubility profile .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number78216-92-9
Molecular FormulaC₁₅H₂₁NO₇
Molecular Weight327.33 g/mol
SolubilityDMSO (Slightly), Methanol (Slightly)
Storage Conditions-20°C, Inert Atmosphere
AppearanceOff-White to Pale Brown Solid

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of Ethyl p-Aminobenzoate-N-D-mannose involves glycosylation of benzocaine with activated D-mannose derivatives. Although explicit protocols are proprietary, analogous N-glycoside syntheses typically employ:

  • Activation of D-mannose: Conversion to a glycosyl donor (e.g., mannosyl trichloroacetimidate).

  • Coupling with benzocaine: Under acidic conditions, the activated mannose reacts with the primary amine of benzocaine, forming the N-glycosidic bond.

  • Purification: Column chromatography using gradients of ethyl acetate in petroleum ether, as demonstrated in related syntheses .

Key challenges include avoiding O-glycosylation byproducts and ensuring stereochemical purity at the anomeric center. Reaction yields for similar N-glycosylations range from 60–90%, depending on protecting group strategies .

Analytical Methods

High-Performance Liquid Chromatography (HPLC): As seen in mannosyltransferase assays , reverse-phase HPLC with C18 columns effectively separates Ethyl p-Aminobenzoate-N-D-mannose from reaction intermediates. Mobile phases often combine acetonitrile and triethylamine acetate buffers, with detection at 300 nm for nitrobenzene derivatives .

Mass Spectrometry: Electrospray ionization (ESI) mass spectra show a predominant [M+H]⁺ ion at m/z 328.33, consistent with its molecular weight. Fragmentation patterns would include loss of the mannose unit (m/z 165.19, benzocaine fragment) .

Pharmacological Profile and Mechanisms of Action

Table 2: Comparative Properties of Benzocaine and Its Derivative

ParameterBenzocaineEthyl p-Aminobenzoate-N-D-mannose
Molecular Weight165.19 g/mol327.33 g/mol
Solubility in Water24.8 μg/mLInsoluble
LogP (Predicted)2.1-0.5 (Estimated)
Plasma Protein Binding85%Uncharacterized

Research Applications and Future Directions

Screening Agent Development

Clinivex markets this compound as a potential screening agent , likely for high-throughput assays targeting:

  • Carbohydrate-processing enzymes: Mannosidases or glycosyltransferases, using the benzocaine moiety as a fluorescent or chromophoric tag .

  • Neuronal target discovery: Photoaffinity labeling of sodium channels via the aromatic amine.

Therapeutic Prospects

Hypothetical applications include:

  • Dual-action anesthetics: Combining nerve blockade with anti-adhesive effects in urinary catheter coatings .

  • Targeted drug delivery: Exploiting mannose receptors on immune cells for site-specific anesthesia.

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